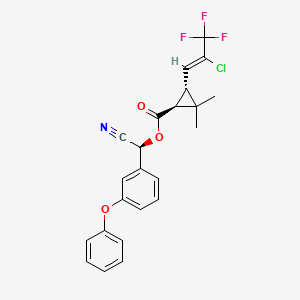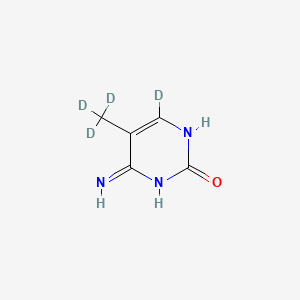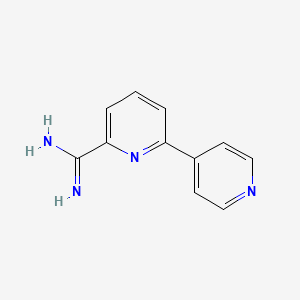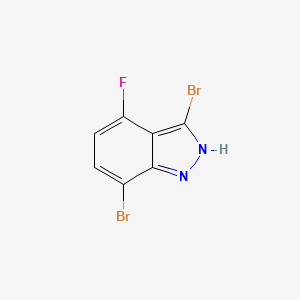
3,7-dibromo-4-fluoro-2H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-dibromo-4-fluoro-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are nitrogen-containing heterocycles that have gained significant attention due to their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and fluorine atoms in the structure of this compound adds to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-dibromo-4-fluoro-2H-indazole can be achieved through various synthetic routes. One common method involves the halogenation of 2H-indazole derivatives. For example, the bromination of 4-fluoro-2H-indazole using bromine or N-bromosuccinimide (NBS) can yield this compound. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3,7-dibromo-4-fluoro-2H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted indazole derivatives, while oxidation reactions can produce indazole-quinones.
Wissenschaftliche Forschungsanwendungen
3,7-dibromo-4-fluoro-2H-indazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions.
Material Science: The unique electronic properties of the compound make it suitable for use in organic electronics and optoelectronic devices.
Wirkmechanismus
The mechanism of action of 3,7-dibromo-4-fluoro-2H-indazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of bromine and fluorine atoms can enhance the binding affinity and specificity of the compound towards its target. The exact pathways involved can vary and are often studied through molecular docking and biochemical assays .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-fluoro-2H-indazole: Lacks the bromine atoms, resulting in different reactivity and biological activity.
3,7-dibromo-2H-indazole: Lacks the fluorine atom, which can affect its electronic properties and interactions.
3-bromo-4-fluoro-2H-indazole: Contains only one bromine atom, leading to different substitution patterns and reactivity.
Uniqueness
3,7-dibromo-4-fluoro-2H-indazole is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s potential as a versatile building block in synthetic chemistry and drug design .
Eigenschaften
Molekularformel |
C7H3Br2FN2 |
|---|---|
Molekulargewicht |
293.92 g/mol |
IUPAC-Name |
3,7-dibromo-4-fluoro-2H-indazole |
InChI |
InChI=1S/C7H3Br2FN2/c8-3-1-2-4(10)5-6(3)11-12-7(5)9/h1-2H,(H,11,12) |
InChI-Schlüssel |
UIOAUGDPOLHKAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=C(NN=C2C(=C1)Br)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


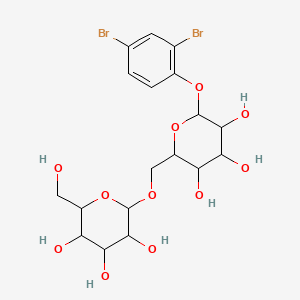
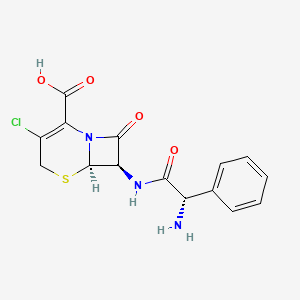
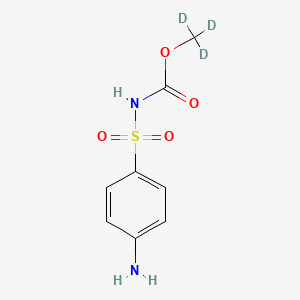
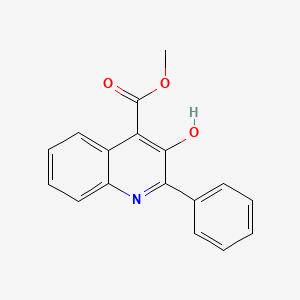
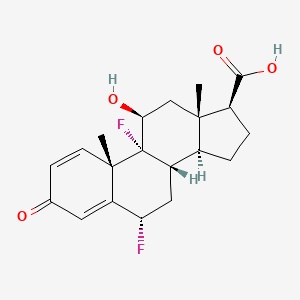
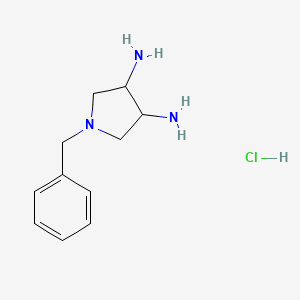

![7-(2-Ethoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13841337.png)
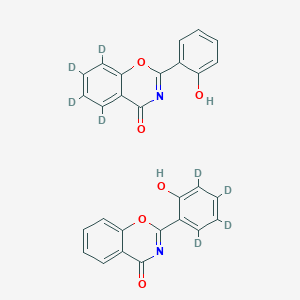
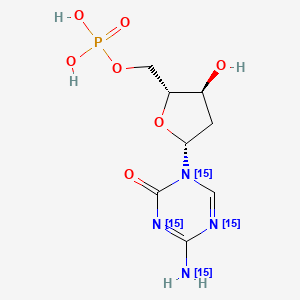
![2-(4-Nitrophenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13841356.png)
